3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole
Description
3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole is a pyrazole-based compound characterized by its highly substituted aromatic structure. Pyrazole derivatives are widely studied for their biological activities, including cytotoxicity and antioxidant properties , making this compound a candidate for similar investigations.
Properties
CAS No. |
918870-12-9 |
|---|---|
Molecular Formula |
C75H132N2O6 |
Molecular Weight |
1157.9 g/mol |
IUPAC Name |
3,5-bis(3,4,5-tris-decoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C75H132N2O6/c1-7-13-19-25-31-37-43-49-55-78-70-61-66(62-71(79-56-50-44-38-32-26-20-14-8-2)74(70)82-59-53-47-41-35-29-23-17-11-5)68-65-69(77-76-68)67-63-72(80-57-51-45-39-33-27-21-15-9-3)75(83-60-54-48-42-36-30-24-18-12-6)73(64-67)81-58-52-46-40-34-28-22-16-10-4/h61-65H,7-60H2,1-6H3,(H,76,77) |
InChI Key |
ODAMZTRQSWTMEZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCOC1=CC(=CC(=C1OCCCCCCCCCC)OCCCCCCCCCC)C2=CC(=NN2)C3=CC(=C(C(=C3)OCCCCCCCCCC)OCCCCCCCCCC)OCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole typically involves multi-step organic reactions. One common method includes the cyclocondensation of appropriate precursors under acidic or basic conditions. The reaction conditions often require precise temperature control and the use of solvents such as dichloromethane or toluene to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process would include the optimization of reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are employed to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride can be used to reduce certain functional groups within the compound.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or potassium tert-butoxide in tetrahydrofuran (THF).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of 3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. The pathways involved may include signal transduction mechanisms that regulate cellular processes .
Comparison with Similar Compounds
Key Observations :
- Hydrophobicity : The decyloxy chains in the target compound likely increase its lipid solubility compared to methoxy or carboxylic acid-substituted analogs .
- Crystallinity : Unlike 3,5-diphenyl-1H-pyrazole, which forms stable crystals validated by X-ray diffraction , the bulky decyloxy groups in the target compound may complicate crystallization.
Biological Activity
3,5-Bis[3,4,5-tris(decyloxy)phenyl]-1H-pyrazole is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is with a molecular weight of approximately 1157.86 g/mol. The structure features a pyrazole core substituted with multiple decyloxy groups attached to phenyl rings, contributing to its amphiphilic nature and potential interactions with biological membranes .
Antitumor Activity
Research indicates that pyrazole derivatives exhibit significant antitumor activity. A study focused on various pyrazole compounds demonstrated that specific derivatives could inhibit cancer cell proliferation effectively. For instance, compounds similar to this compound were tested against breast cancer cell lines (MCF-7 and MDA-MB-231), revealing promising cytotoxic effects and potential for combination therapy with established chemotherapeutics like doxorubicin .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies have shown that certain pyrazole derivatives can inhibit the production of pro-inflammatory cytokines such as TNF-α and nitric oxide (NO) in response to lipopolysaccharide (LPS) stimulation. This suggests that this compound may serve as a lead compound for developing anti-inflammatory agents .
Antimicrobial Activity
The antimicrobial efficacy of pyrazole derivatives has been documented in various studies. Specifically, derivatives have shown activity against several bacterial strains by disrupting cell membrane integrity. The mechanism involves the leakage of cytosolic contents leading to cell lysis .
The biological activity of this compound is believed to be mediated through multiple pathways:
- Cell Cycle Arrest : Some studies suggest that these compounds can induce cell cycle arrest in cancer cells.
- Apoptosis Induction : They may trigger apoptotic pathways leading to programmed cell death in malignant cells.
- Enzyme Inhibition : Certain derivatives have been shown to inhibit key enzymes involved in inflammatory processes and tumor progression.
Case Study 1: Antitumor Efficacy
A recent investigation assessed the cytotoxic effects of various pyrazole derivatives on breast cancer cells. The study utilized MTT assays to evaluate cell viability after treatment with different concentrations of the compounds. Results indicated that higher concentrations significantly reduced cell viability compared to controls.
Case Study 2: Anti-inflammatory Response
In a separate study focusing on inflammatory responses, researchers treated macrophage-like cells with LPS and subsequently exposed them to pyrazole derivatives. The results demonstrated a marked decrease in NO production and other inflammatory markers when treated with these compounds.
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
